molecular formula C7H9N5O B13792751 2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one CAS No. 68375-50-8

2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one

Cat. No.: B13792751
CAS No.: 68375-50-8
M. Wt: 179.18 g/mol
InChI Key: UIUCYYVRCFFKQO-UHFFFAOYSA-N
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Description

4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its fused ring structure, which includes a pteridine core with an amino group at the 2-position and a methyl group at the 7-position

Preparation Methods

The synthesis of 4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diaminopyrimidine derivative, the compound can be synthesized through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the pteridine core.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives are known to be active.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and interaction with nucleic acids. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) can be compared with other pteridine derivatives, such as:

    Pterin: A basic pteridine compound without the amino and methyl substitutions.

    Biopterin: A naturally occurring pteridine involved in biological processes.

    Methotrexate: A pteridine derivative used as a chemotherapeutic agent. The uniqueness of 4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) lies in its specific substitutions, which confer distinct chemical and biological properties compared to other pteridine compounds.

Properties

CAS No.

68375-50-8

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-amino-7-methyl-7,8-dihydro-3H-pteridin-4-one

InChI

InChI=1S/C7H9N5O/c1-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2-3H,1H3,(H4,8,10,11,12,13)

InChI Key

UIUCYYVRCFFKQO-UHFFFAOYSA-N

Canonical SMILES

CC1C=NC2=C(N1)N=C(NC2=O)N

Origin of Product

United States

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